molecular formula C16H14N2O B11861704 2-(4-Methoxyphenyl)quinolin-3-amine CAS No. 5443-82-3

2-(4-Methoxyphenyl)quinolin-3-amine

Cat. No.: B11861704
CAS No.: 5443-82-3
M. Wt: 250.29 g/mol
InChI Key: IXSIHZBKHQVFSJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)quinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the para position of the phenyl ring and an amine group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methoxyaniline with 2-chloroquinoline under basic conditions, followed by reduction and cyclization steps. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)quinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(4-Methoxyphenyl)quinolin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2-(4-Methoxyphenyl)quinolin-3-amine makes it unique compared to its analogs. This functional group can influence the compound’s electronic properties, solubility, and overall biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

5443-82-3

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)quinolin-3-amine

InChI

InChI=1S/C16H14N2O/c1-19-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)18-16/h2-10H,17H2,1H3

InChI Key

IXSIHZBKHQVFSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N

Origin of Product

United States

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